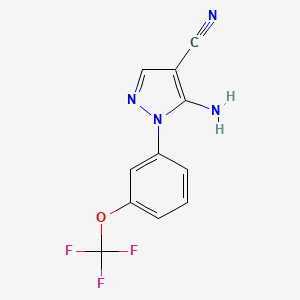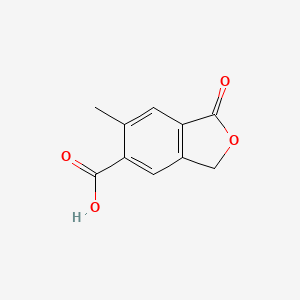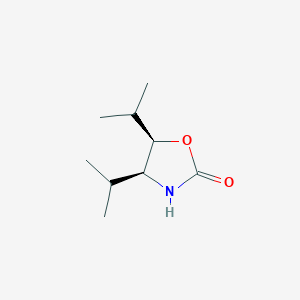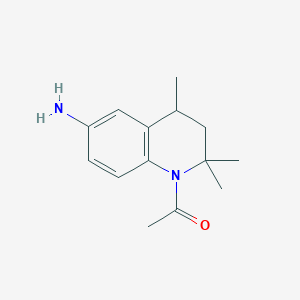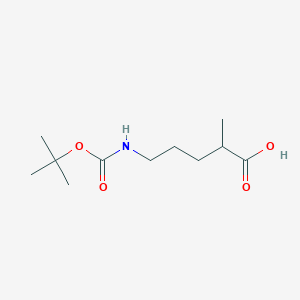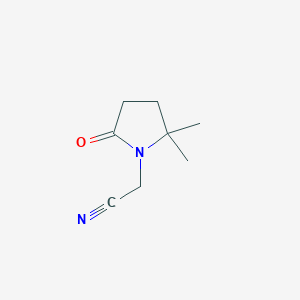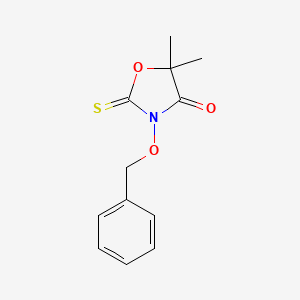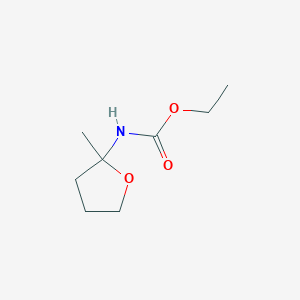
Ethyl (2-methyloxolan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-methyltetrahydrofuran-2-yl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is particularly interesting due to its unique structure, which includes a tetrahydrofuran ring substituted with a methyl group and an ethyl carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-methyltetrahydrofuran-2-yl)carbamate typically involves the reaction of 2-methyltetrahydrofuran with ethyl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. Common catalysts include tertiary amines or metal complexes. The reaction can be represented as follows:
2-Methyltetrahydrofuran+Ethyl isocyanate→Ethyl (2-methyltetrahydrofuran-2-yl)carbamate
Industrial Production Methods
In industrial settings, the production of ethyl (2-methyltetrahydrofuran-2-yl)carbamate may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2-methyltetrahydrofuran-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Ethyl (2-methyltetrahydrofuran-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which ethyl (2-methyltetrahydrofuran-2-yl)carbamate exerts its effects involves the interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through the formation of a stable carbamate-enzyme complex, which prevents the enzyme from catalyzing its normal substrate.
Comparación Con Compuestos Similares
Ethyl (2-methyltetrahydrofuran-2-yl)carbamate can be compared with other carbamates such as methyl carbamate and phenyl carbamate. While all these compounds share the carbamate functional group, their unique substituents confer different chemical and physical properties. For instance:
Methyl carbamate: Simpler structure, often used as a starting material in organic synthesis.
Phenyl carbamate: Contains an aromatic ring, which can enhance its stability and reactivity in certain reactions.
The uniqueness of ethyl (2-methyltetrahydrofuran-2-yl)carbamate lies in its tetrahydrofuran ring, which imparts specific steric and electronic effects, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
61807-48-5 |
|---|---|
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
ethyl N-(2-methyloxolan-2-yl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-3-11-7(10)9-8(2)5-4-6-12-8/h3-6H2,1-2H3,(H,9,10) |
Clave InChI |
GZSWUYDDIZOTRZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1(CCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


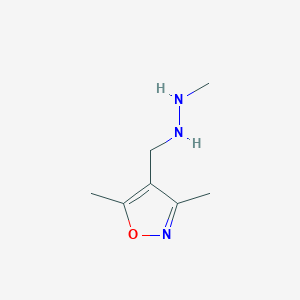
![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)
![4-(Dibenzo[b,d]furan-3-yl)butanoic acid](/img/structure/B12878017.png)
![(2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one](/img/structure/B12878021.png)
